Class-Level Antiviral Potency: Alkylsulfonyl N-(Thiazol-2-yl)benzamides Against Hepatitis C Virus
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is explicitly claimed in Patent EA019357B1 as a member of a class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides exhibiting 'strong activity' against hepatitis C virus [1]. This provides a documented antiviral baseline for the chemotype, distinguishing it from structurally related thiazole compounds developed for other therapeutic areas such as ion channel modulation [2]. While the patent does not report per-compound IC50 values, the explicit nomination of this structural subclass for antiviral screening differentiates it from analogs like ML277, which are inactive in antiviral assays but potent in cardiac ion channel screens (EC50 = 260 nM at KCNQ1) [2].
| Evidence Dimension | Primary pharmacological activity claim |
|---|---|
| Target Compound Data | Claimed 'strong activity' against hepatitis C virus (Patent EA019357B1) |
| Comparator Or Baseline | ML277 (KCNQ1 activator, EC50 = 260 nM) – no reported antiviral activity |
| Quantified Difference | Qualitative divergence: antiviral (target) vs. ion channel modulation (comparator) |
| Conditions | Patent class-level disclosure; comparator activity from thallium influx assay in KCNQ1-expressing cells |
Why This Matters
This class-level inference indicates that the 3-methylsulfonylbenzamide substitution directs the chemotype toward antiviral pharmacology, whereas a piperidine-carboxamide substitution yields cardiac ion channel activity, making CAS-specific procurement essential for antiviral research programs.
- [1] EA019357B1. Alkylsulfonyl-substituted N-(thiazole-2-yl)benzamides and their use for treating hepatitis C virus infection. Eurasian Patent Organization, 2014. View Source
- [2] Mattmann, M. E., et al. Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. Bioorganic & Medicinal Chemistry Letters, 2012, 22(18), 5936-5941. View Source
